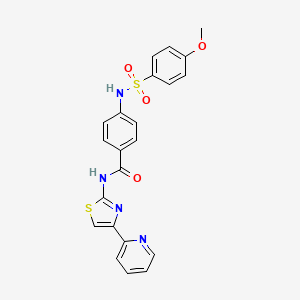

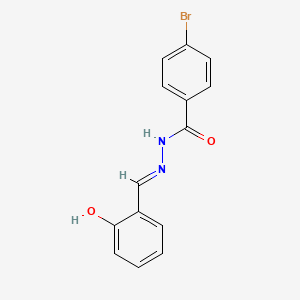

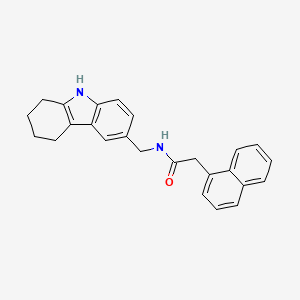

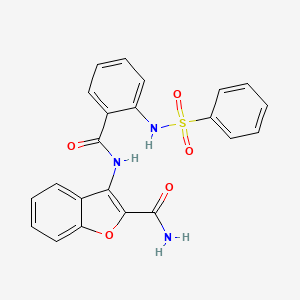

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PSB-BF and is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Compounds related to “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” have been synthesized and investigated for their antimycobacterial activities. The presence of a free amino group and the sulfonamide moiety are crucial for biological activity. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

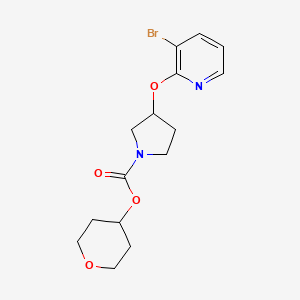

Molecular Structure Analysis

The molecular structure of “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” includes a benzofuran ring, a sulfonamide moiety, and a benzamido group. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Wissenschaftliche Forschungsanwendungen

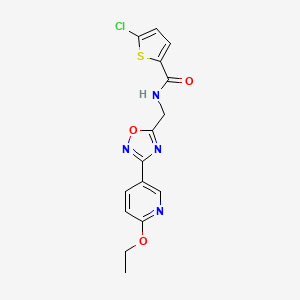

Antibacterial Activity

Sulfonamide compounds have been associated with a wide range of biological activities, including antibacterial properties. For instance, a series of sulfonamides, including derivatives with N,N-diethyl-substituted amido moieties, have been synthesized and shown to exhibit significant antibacterial activity against key pathogens like Staphylococcus aureus and Escherichia coli (Ajani et al., 2012). This suggests that 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide could potentially be explored for its antibacterial applications.

Antimicrobial and Antifungal Activities

Compounds containing sulfonamido groups have been designed and synthesized with multiple biologically active segments, demonstrating high biological activity against bacteria and fungi. This indicates a potential for 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide to serve as a base for developing new antimicrobial and antifungal agents (Fadel & Al-Azzawi, 2021).

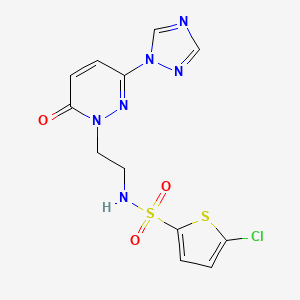

Antiproliferative Activities

The study on pyrazole-sulfonamide derivatives has shown that such compounds exhibit selective antiproliferative activities against certain cancer cell lines, indicating the possibility of sulfonamide derivatives, including 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide, being used in cancer research and therapy (Mert et al., 2014).

Antimycobacterial Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimycobacterial activities, showing effectiveness against M. tuberculosis. This suggests that similar compounds, such as 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide, could potentially contribute to the development of new treatments for tuberculosis (Moreth et al., 2014).

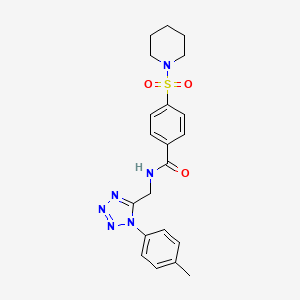

Antimalarial and Potential COVID-19 Applications

Sulfonamides have been investigated for their antimalarial properties and explored through computational calculations and molecular docking studies for potential applications against COVID-19. This opens an avenue for further research into the use of 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide in combating malaria and possibly contributing to COVID-19 treatment strategies (Fahim & Ismael, 2021).

Zukünftige Richtungen

Benzofuran compounds, including “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities and potential applications of these compounds .

Eigenschaften

IUPAC Name |

3-[[2-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c23-21(26)20-19(16-11-5-7-13-18(16)30-20)24-22(27)15-10-4-6-12-17(15)25-31(28,29)14-8-2-1-3-9-14/h1-13,25H,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSIWMGSYIDWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2681034.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)

![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)

![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)